4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(2,3,5-trimethylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-11-8-12(2)13(3)16(9-11)20-10-14-4-6-15(7-5-14)17(18)19/h4-9H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJQUWYBWXONLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250287 | |
| Record name | 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149288-35-7 | |
| Record name | 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149288-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701250287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid typically involves the reaction of 2,3,5-trimethylphenol with a suitable benzoic acid derivative under specific conditions . One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,3,5-trimethylphenol is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting intermediate is then oxidized to form the desired benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity . This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols . Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
Scientific Research Applications
4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 270.32 g/mol. It features a benzoic acid core attached to a 2,3,5-trimethylphenoxy group via a methylene bridge and appears as a white crystalline solid. Research indicates its potential antimicrobial and anti-inflammatory properties, stemming from interactions with specific enzymes or receptors that modulate biochemical pathways.
Potential Applications
- Pharmaceuticals: this compound is a candidate for drug development and therapeutic applications due to its potential antimicrobial and anti-inflammatory properties. Studies are ongoing to understand its interactions with biological targets, enzyme activity modulation, and effects on cellular pathways, which could pave the way for therapeutic uses.
- Industrial Chemistry: This compound is notable for its potential applications in industrial chemistry. The synthesis of this compound involves common solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to enhance reaction efficiency.
- Cosmetics: Benzoic acid amide derivatives, prepared through similar methods, have a whitening effect and can be used in cosmetic compositions . These can be included in external skin preparations as a compound, isomer, pharmaceutically acceptable salt, prodrug, hydrate, or solvate .
Mechanism of Action
The mechanism of action of 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Triazine and Pyrazole Derivatives
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j)
- Molecular Formula : C₂₅H₂₀N₄O₇ (MW: 488.45 g/mol)
- Key Features : Contains a triazine ring with methoxy and formyl substituents.
- Comparison: Larger molecular weight (488.45 vs. 270.33) due to the triazine core and additional functional groups. Higher polarity from methoxy and formyl groups, likely reducing lipophilicity compared to the trimethylphenoxy group in the target compound. Synthesized via tert-butyl aminobenzoate intermediates under mild conditions (45°C) .
3-[[4-[2-(Hydroxyamino)-2-oxo-ethyl]-3,5-diphenyl-pyrazol-1-yl]methyl]benzoic acid (21g)
- Molecular Formula: Not explicitly stated, but includes a pyrazole ring.
- Key Features: Pyrazole core with diphenyl and hydroxyamino substituents.
- Synthesis involves hydroxylamine hydrochloride and NaOCH₃, differing from the nucleophilic displacement used for the target compound .
Piperazine-Based Analogues (HBK Series)
Compounds such as HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) and HBK19 (1N-[3-(2,3,5-trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) share phenoxyalkyl motifs but differ critically:
- Structural Differences :
- Piperazine rings in HBK compounds introduce basic nitrogen atoms, forming hydrochloride salts.
- The target compound lacks ionizable groups beyond the carboxylic acid.
- Functional Implications :
Natural and Simpler Benzoic Acid Derivatives
4-Hydroxybenzoic Acid
- Molecular Formula : C₇H₆O₃ (MW: 138.12 g/mol).
- Comparison: Lacks the phenoxymethyl substituent, resulting in lower molecular weight and higher water solubility. Naturally occurring in plants (e.g., Althaea rosea), unlike the synthetic target compound .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Molecular Formula : C₉H₈O₄ (MW: 180.16 g/mol).
- Comparison: Propenoic acid side chain and dihydroxy groups enhance antioxidant activity, contrasting with the lipophilic trimethylphenoxy group in the target compound. Widely used in cosmetics and supplements, unlike the target’s intermediate role .
2-{4-[2-(3,4-Dichlorophenyl)ethyl]phenylamino}benzoic Acid (RPR260243)
- Key Features: Dichlorophenyl and ethylamino substituents.
- Designed as an ion channel modulator, highlighting divergent applications compared to the target compound .
Data Table: Key Comparative Properties
Biological Activity
4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18O3, with a molecular weight of approximately 270.32 g/mol. The compound features a benzoic acid core linked to a 2,3,5-trimethylphenoxy group via a methylene bridge. Its unique structural arrangement contributes to its potential biological activities and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties. It has been evaluated against various bacterial strains, including multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's ability to inhibit bacterial growth positions it as a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Properties : The compound has also shown potential anti-inflammatory effects. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. This activity could be beneficial in treating conditions characterized by excessive inflammation.
The biological effects of this compound are thought to arise from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic and signaling pathways. This inhibition can lead to altered cellular responses such as reduced cell proliferation or induced apoptosis in cancer cells.
- Receptor Modulation : By binding to certain receptors, the compound can modulate their activity, influencing downstream signaling pathways that affect cell survival and inflammation.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it showed effectiveness against resistant strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anti-inflammatory Assays : In experimental models of inflammation, this compound reduced markers of inflammation significantly compared to control groups. These results suggest its potential utility in developing anti-inflammatory therapies.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Significant |
| 4-(Chlorophenoxy)methylbenzoic acid | Structure | Low | Moderate |
| 4-(Fluorophenoxy)methylbenzoic acid | Structure | High | Low |
Q & A
Basic Research Questions
Q. What are established synthetic routes for 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid, and what reaction conditions optimize yield?
- Methodology : A common approach involves nucleophilic aromatic substitution. For example, 4-nitrophthalonitrile reacts with 2,3,5-trimethylphenol in DMF using K₂CO₃ as a base under reflux, achieving yields up to 73.5% . Key parameters include:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Base : K₂CO₃ facilitates deprotonation of the phenolic hydroxyl group.
- Temperature : Reflux conditions (typically 80–100°C) ensure sufficient activation energy.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). DMSO-d₆ is a common solvent .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions in aromatic systems (λmax ~270–300 nm) for purity assessment .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Strategies :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., Gaussian 09W) .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Control Samples : Synthesize and characterize intermediate compounds to isolate spectral contributions .
Advanced Research Questions
Q. What computational methods are effective for predicting the electronic properties and reactivity of this compound?
- Approach :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular Dynamics (MD) : Simulate solvation effects in DMF or aqueous environments to predict aggregation behavior .
Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
- Optimization Parameters :
- Catalyst Screening : Test transition-metal catalysts (e.g., Cu₂O) to enhance regioselectivity in etherification steps .
- Solvent Effects : Evaluate alternative solvents (e.g., THF, acetonitrile) to improve solubility and reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield consistency compared to conventional reflux .
Q. What strategies are recommended for evaluating the compound’s potential biological activity, such as enzyme inhibition?
- Biological Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ determination. Structural analogs of salicylic acid derivatives often target cyclooxygenase pathways .
- Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) to track intracellular accumulation in vitro .
- Structure-Activity Relationship (SAR) : Modify the trimethylphenoxy moiety to assess impact on binding affinity .
Q. How can researchers address discrepancies in reported melting points or solubility data across studies?
- Troubleshooting :
- DSC Analysis : Use differential scanning calorimetry to verify melting points and detect polymorphic forms .
- Solubility Profiling : Measure solubility in buffered solutions (pH 1–10) to account for ionization effects .
- Interlaboratory Reproducibility : Collaborate with multiple labs to standardize protocols (e.g., USP guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
